molecular formula C18H18N2O2S2 B2806212 2-(Benzo[d]isoxazol-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705096-53-2

2-(Benzo[d]isoxazol-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2806212
CAS RN: 1705096-53-2
M. Wt: 358.47
InChI Key: SLYSYPURHHNMAV-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components, including a benzo[d]isoxazole ring, a thiophene ring, and a thiazepane ring. These are all heterocyclic compounds, meaning they contain atoms of at least two different elements as members of its rings .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings. These rings could potentially have various electron withdrawing groups at different positions .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present and their positions. For example, the benzo[d]isoxazole ring might undergo reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its structural components. For example, it might display major absorption bands that are assigned to π–π* transitions involving the aromatic moieties .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • The synthesis of related compounds, such as benzoxazolyl ethanones, involves reactions under specific conditions, like the use of triethylamine (TEA) in ethanol, which offers a convenient method for preparing complex molecules that include benzo[d]isoxazol and thiophen-2-yl moieties (Hatam Maarouf Halaleh Ahmadi Chalak Azimi, 2014).
  • Research into the application of directed metalation for synthesizing functionalized benzo[b]thiophenes as intermediates highlights the versatility of thiophene-containing compounds in synthesizing heterocyclic structures, which may have applications in designing molecules with specific chemical properties (T. K. Pradhan & A. De, 2005).

Potential Therapeutic Applications

  • Studies on sulfur-containing heterocyclic analogs, such as those derived from benzo[b]thiophene, have shown selectivity towards laryngeal cancer cells, indicating their potential as antiproliferative agents against specific cancer types. These compounds exhibit mechanisms that could be valuable in cancer therapy, such as enhancing antioxidant enzyme activity and inducing apoptosis (B. Haridevamuthu et al., 2023).

Biological Activities

  • Research into the biological activities of benzimidazole and thiazole derivatives has identified compounds with potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes, as well as significant inhibitors of LPS-stimulated NO generation. These findings suggest their potential utility in developing new treatments for immune-related disorders (H. Abdel‐Aziz et al., 2011).

Antimicrobial Properties

  • Novel syntheses of isoxazole, pyrazole, and triazole derivatives from benzimidazole have been explored, with some compounds exhibiting antimicrobial activities. This research demonstrates the potential of these chemical frameworks in the development of new antimicrobial agents (K. S. Kumar et al., 2019).

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c21-18(12-14-13-4-1-2-5-15(13)22-19-14)20-8-7-17(24-11-9-20)16-6-3-10-23-16/h1-6,10,17H,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYSYPURHHNMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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